molecular formula C15H7Cl2NO4 B408112 2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 313260-34-3

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B408112
CAS No.: 313260-34-3
M. Wt: 336.1g/mol
InChI Key: NIYITOBHYIPJJI-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the dioxoisoindoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of a dichlorophenyl group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO4/c16-10-2-1-3-11(12(10)17)18-13(19)8-5-4-7(15(21)22)6-9(8)14(18)20/h1-6H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYITOBHYIPJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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